molecular formula C6H18O4V B12099672 ethanol;oxovanadium

ethanol;oxovanadium

Cat. No.: B12099672
M. Wt: 205.15 g/mol
InChI Key: IDIDIJSLBFQEKY-UHFFFAOYSA-N
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Description

Ethanol;oxovanadium is a coordination compound where ethanol molecules are coordinated to an oxovanadium center

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanol;oxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with ethanol under controlled conditions. The reaction typically involves heating vanadium pentoxide in ethanol, leading to the formation of the oxovanadium complex. The reaction can be represented as follows:

V2O5+2C2H5OH2VO(C2H5OH)2+H2OV_2O_5 + 2C_2H_5OH \rightarrow 2VO(C_2H_5OH)_2 + H_2O V2​O5​+2C2​H5​OH→2VO(C2​H5​OH)2​+H2​O

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanol;oxovanadium undergoes various chemical reactions, including:

    Oxidation: The oxovanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides.

    Reduction: The compound can be reduced to lower oxidation states, which can alter its chemical properties and reactivity.

    Substitution: Ethanol ligands can be substituted with other ligands, such as water or other alcohols, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.

    Substitution: Ligand substitution reactions can be carried out using various alcohols or water under controlled conditions.

Major Products:

    Oxidation: Higher vanadium oxides, such as vanadium(V) oxide (V₂O₅).

    Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) oxide (V₂O₃).

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Ethanol;oxovanadium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and the epoxidation of alkenes.

    Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use in anticancer treatments and as an antimicrobial agent.

    Industry: this compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which ethanol;oxovanadium exerts its effects involves the interaction of the oxovanadium center with molecular targets. The oxovanadium center can undergo redox reactions, which can alter the oxidation state of vanadium and affect its reactivity. These redox reactions are crucial for the compound’s catalytic activity and its potential biological effects. The molecular targets and pathways involved include enzymes and cellular components that are sensitive to changes in redox state.

Comparison with Similar Compounds

Ethanol;oxovanadium can be compared with other oxovanadium complexes, such as:

Properties

Molecular Formula

C6H18O4V

Molecular Weight

205.15 g/mol

IUPAC Name

ethanol;oxovanadium

InChI

InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;;

InChI Key

IDIDIJSLBFQEKY-UHFFFAOYSA-N

Canonical SMILES

CCO.CCO.CCO.O=[V]

Origin of Product

United States

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